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Compound of Interest

Compound Name: 3-Iodo-2-methoxyphenol

Cat. No.: B13024277

Get Quote

Executive Analysis
3-iodo-2-methoxyphenol (3-iodoguaiacol) is a critical regioisomer often encountered as a by-

product in the iodination of guaiacol or as a metabolic intermediate in the degradation of

iodinated aromatics.[1] Distinguishing this 1,2,3-trisubstituted benzene from its more common

isomer, 4-iodo-2-methoxyphenol, is analytically challenging due to their identical molecular

weight (

) and similar polarity.[1]

This guide provides a definitive fragmentation logic to differentiate these isomers, leveraging

the steric-induced instability of the C-I bond in the 3-position (ortho to methoxy) versus the

electronically stabilized 4-position.

Experimental Configuration
To ensure reproducible fragmentation patterns, the following GC-MS parameters are

recommended. This protocol minimizes thermal degradation while maximizing ionization

efficiency for halo-phenols.[1]
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Parameter Setting Rationale

Inlet Temp
Prevents discrimination of

high-boiling iodophenols.[1]

Injection Mode Splitless (1 min)
Maximizes sensitivity for trace

impurity analysis.[1]

Column
Rxi-5Sil MS (30m

0.25mm)

Low-bleed phase essential for

identifying iodine fragments (

).[1]

Ion Source Electron Ionization (EI), 70 eV
Standardizes fragmentation for

library comparison (NIST).[1]

Source Temp

High enough to prevent

condensation, low enough to

avoid pyrolysis.[1]

Scan Range

Captures molecular ion (

) and iodine radical (

).[1]

Fragmentation Mechanism & Logic
The mass spectrum of 3-iodo-2-methoxyphenol is governed by three competing forces: the

lability of the C-I bond, the stability of the guaiacol core, and the ortho-effect caused by the

crowding of the Iodine (C3), Methoxy (C2), and Hydroxyl (C1) groups.

Primary Pathways
Molecular Ion (

, m/z 250): The aromatic ring stabilizes the radical cation. However, in the 3-iodo isomer,
steric repulsion between the bulky iodine atom and the adjacent methoxy group destabilizes
the parent ion relative to the 4-iodo isomer.[1]

Deiodination (
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, m/z 123): The C-I bond is the weakest link. Homolytic cleavage releases an iodine radical (

). This pathway is significantly enhanced in the 3-iodo isomer due to the relief of steric strain
at the 2,3-position.

Demethylation (

, m/z 235): Characteristic of anisoles/guaiacols. The loss of a methyl radical forms a
resonance-stabilized phenoxy cation.[2]

Secondary Loss of CO (

): Following deiodination, the resulting hydroxyphenyl cation (

) typically loses carbon monoxide (CO) to form a five-membered ring cation (

), a hallmark of phenolic fragmentation.

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow, highlighting the branching ratios.
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Caption: Mechanistic fragmentation pathway of 3-iodo-2-methoxyphenol under 70 eV EI,

highlighting the dominance of deiodination due to steric crowding.[1]

Comparative Analysis: 3-Iodo vs. 4-Iodo
The core requirement for researchers is distinguishing the 3-iodo (ortho-to-methoxy) from the

4-iodo (meta-to-methoxy) isomer.[1] While both share the same fragments, their relative

abundances differ due to the "Ortho Effect."

The "Ortho Effect" Discriminator
In 3-iodo-2-methoxyphenol, the iodine atom at C3 is physically crowded against the methoxy

group at C2.[1] This steric strain weakens the C-I bond, making the loss of iodine (
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) the dominant process. In 4-iodo-2-methoxyphenol, the iodine is isolated.[1][3] The molecular
ion (

) is more stable, and the loss of the methyl group (

) competes more effectively with deiodination.

Diagnostic Ion Table
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Fragment Ion m/z
3-Iodo-2-
methoxypheno
l (Target)

4-Iodo-2-
methoxypheno
l (Alternative)

Mechanistic
Driver

Molecular Ion 250
Medium Intensity

(<50%)

High Intensity

(>70%)

4-iodo is

electronically

more stable; 3-

iodo suffers

steric strain.[1]

123
Base Peak

(100%)
High (80-90%)

Steric relief

drives rapid

iodine loss in the

3-isomer.[1]

235 Low (<20%)
Medium (40-

50%)

Methyl loss is

less favorable

than Iodine loss

in the 3-isomer.

[1]

Iodine Radical 127 Present Present

Detection of

is common in

both but not

diagnostic alone.

[1]

Retention Time -- Elutes Earlier Elutes Later

3-iodo has a

lower boiling

point due to

internal

shielding/lower

symmetry.[1]

Decision Logic for Identification
Use the following logic gate to confirm the identity of your analyte.
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Caption: Logical workflow for distinguishing regioisomers based on the abundance ratio of the

deiodinated fragment (m/z 123) to the molecular ion (m/z 250).

Summary of Key Findings
Stability: 3-iodo-2-methoxyphenol is less stable under electron impact than its 4-iodo

counterpart due to the 1,2,3-trisubstitution pattern.[1]

Base Peak: The base peak for the 3-iodo isomer is consistently m/z 123 (Loss of Iodine).

Differentiation: A high ratio of

indicates the 3-iodo isomer. A prominent peak at m/z 235 (Loss of Methyl) is more indicative
of the 4-iodo isomer or 5-iodo isomer where the iodine is less sterically active.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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